Diethyl butylmalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

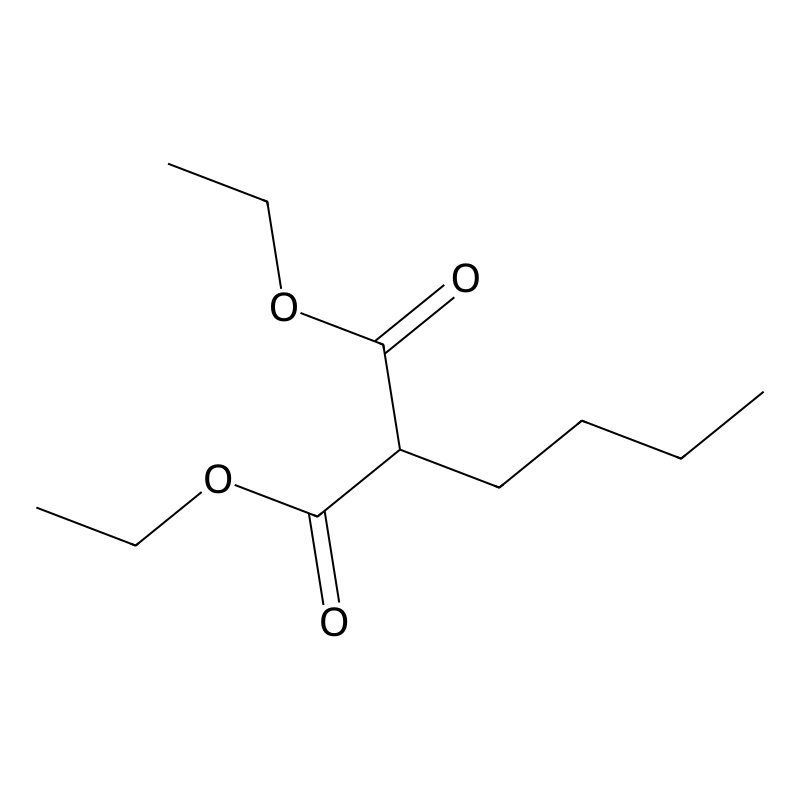

diethyl butylmalonate structure C11H20O4

Chemical Profile and Identification

Diethyl butylmalonate (DBM), with the CAS Registry Number 133-08-4, is an organic compound with the linear formula C₁₁H₂₀O₄ [1] [2]. It is classified as a malonic acid ester and serves as a versatile building block in organic synthesis [3].

The table below summarizes its key identifying information and physical properties [4] [2] [3]:

| Property | Value / Description |

|---|---|

| IUPAC Name | Diethyl 2-butylpropanedioate |

| CAS Registry Number | 133-08-4 |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| Physical Form | Clear, colorless liquid |

| Boiling Point | 235–240 °C (lit.) |

| Density | 0.983 g/mL at 25 °C |

| Refractive Index | n20D 1.4224 [5] |

| Flash Point | 201 °F (94 °C) |

| Storage Conditions | Sealed in a dry container at room temperature |

Synthesis and Experimental Protocols

DBM can be synthesized through several routes. The following sections detail two key methods: a classic alkylation and a modern industrial preparation.

Classic Synthesis via Grignard Addition

A high-yielding, classic synthesis involves a two-step process starting from diethyl malonate, as reported in Organic Syntheses [5]. This method is renowned for its high purity and yield but requires handling highly reactive and moisture-sensitive reagents.

The following diagram illustrates the two-step reaction workflow:

Synthesis of Diethyl tert-butylmalonate via Grignard Addition

Detailed Experimental Procedure [5]:

Step A: Synthesis of Diethyl Isopropylidenemalonate

- Reaction Setup: A 2-liter flask is equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

- Reagents: The flask is charged with 400 g (2.50 mol) of distilled diethyl malonate, 216 g (3.73 mol) of dried acetone, 320 g (3.14 mol) of acetic anhydride, and 50 g (0.37 mol) of anhydrous zinc chloride.

- Reaction Execution: The solution is heated at reflux, with stirring, for 20–24 hours.

- Workup and Purification: The cooled mixture is diluted with 300–350 mL of benzene (note: benzene is a known carcinogen; use a safer substitute like toluene in a well-ventilated hood). The dark solution is washed with four 500-ml portions of water. The combined benzene layers are concentrated using a rotary evaporator. The residue is fractionally distilled under reduced pressure to yield 231–246 g (46–49%) of the intermediate, diethyl isopropylidenemalonate, as a colorless liquid (b.p. 110–115°C at 9–10 mm Hg).

Step B: Synthesis of Diethyl tert-Butylmalonate

- Reaction Setup: A dry 1-liter, three-necked flask is fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet tube. An inert nitrogen atmosphere is maintained throughout the reaction.

- Preparation of Grignard Reagent: 18.3 g (0.753 g-atom) of magnesium turnings are placed in the flask. A solution of 113.5 g (0.7993 mol) of methyl iodide in 200 ml of anhydrous diethyl ether is added dropwise with stirring to form methylmagnesium iodide.

- Conjugate Addition: The Grignard solution is cooled to 0–5°C with an ice–salt bath. Then, 1.0 g (0.010 mol) of copper(I) chloride is added as a catalyst. A solution of 100 g (0.500 mol) of diethyl isopropylidenemalonate in 100 ml of anhydrous ether is added dropwise with stirring over 80–90 minutes, maintaining the temperature between -5°C and 0°C.

- Workup and Purification: After the addition is complete, the reaction mixture is stirred for another 30 minutes before being poured onto a mixture of 500–1000 g of ice and 400 ml of 10% sulfuric acid. The ether layer is separated, and the aqueous phase is extracted with ether. The combined organic layers are washed with 100 ml of saturated aqueous sodium thiosulfate (to remove any iodine), dried over magnesium sulfate, and concentrated. The residual liquid is distilled to yield 93.5–102 g (87–94%) of diethyl tert-butylmalonate as a colorless liquid (b.p. 60–61°C at 0.7 mm Hg).

Industrial Alkylation Method

A more straightforward, industrial-scale method involves the direct alkylation of diethyl malonate, as disclosed in a patent from Weifang Jingrun Chem Co., Ltd [6] [7]. This process avoids the use of costly catalysts.

Detailed Experimental Procedure [6] [7]:

- Generation of Sodium Ethoxide: Absolute ethanol is placed in a reactor under a nitrogen atmosphere. Metallic sodium (96g) is added, and the mixture is reacted at 70–73°C for 12–15 hours to generate sodium ethoxide. Excess ethanol is removed by heating to 80–120°C.

- Formation of Sodium Malonate Enolate: The reactor is cooled, and 600g of diethyl malonate is added dropwise to the sodium ethoxide, forming the sodium salt of diethyl malonate.

- Alkylation: Bromobutane (approx. 600g) is added dropwise to the enolate, and the mixture is maintained at 76–84°C for 45-60 minutes to yield DBM.

- Workup and Purification: The mixture is cooled below 60°C, and water and aqueous sodium bromide are added to remove salts. Toluene is added to remove residual water via azeotropic distillation. The crude product is then isolated via filtration and purified by rectification (distillation), yielding DBM with a purity of over 99.5% and a yield of approximately 76% [6].

Emerging Pharmacological Applications

Recent preclinical studies have revealed that DBM is a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle [8]. By inhibiting SDH, DBM prevents the accumulation of succinate, a molecule that drives pro-inflammatory responses and the production of reactive oxygen species (ROS) [8]. This mechanism underpins its potent anti-inflammatory effects, which are being explored in neurological contexts.

A 2024 study investigated the effects of DBM in a 5×FAD transgenic mouse model of Alzheimer's disease (AD) [8]. The experimental workflow and key findings of this study are summarized below:

DBM study workflow in Alzheimer's disease mouse model [8]

Key Results from the Study [8]:

- Behavioral Improvements: DBM-treated 5×FAD mice showed significant mitigation of cognitive deficits in tests like the Morris water maze and novel object recognition. They also exhibited reduced depressive-like behaviors in the tail suspension and forced swimming tests.

- Neuropathological Improvements: The study found that DBM treatment attenuated the impairment of synaptic ultrastructure and neurite outgrowth in the hippocampus. This was paralleled by increased levels of key synaptic proteins, PSD95 and BDNF.

- Anti-inflammatory Effects: DBM treatment decreased the accumulation of activated microglia and downregulated the expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the hippocampus and amygdala.

These findings suggest that DBM, through its SDH-inhibiting and anti-inflammatory action, is a promising drug candidate for treating Alzheimer's disease-related neurodegeneration and associated neuropsychiatric symptoms [8].

Conclusion

This compound is a chemically well-defined compound with established, high-yielding synthetic routes. While it has traditionally been used as an intermediate in organic synthesis, recent research has unveiled its significant potential in pharmaceutical development, particularly as a neuroprotective and anti-inflammatory agent for complex neurodegenerative diseases like Alzheimer's. Its mechanism of action as an SDH inhibitor positions it as a compelling candidate for further investigational drug development.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. CAS 133-08-4 this compound [bocsci.com]

- 4. This compound | 133-08-4 [chemicalbook.com]

- 5. DIETHYL tert-BUTYLMALONATE [orgsyn.org]

- 6. Preparation method of diethyl n-butylmalonate [eureka.patsnap.com]

- 7. Preparation method of diethyl n-butylmalonate [patents.google.com]

- 8. This compound attenuates cognitive deficits and ... [pmc.ncbi.nlm.nih.gov]

what is diethyl butylmalonate

Fundamental Chemical Profile

The table below summarizes the key identifying information and physical properties of Diethyl butylmalonate [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Registry Number | 133-08-4 [1] [4] [2] |

| IUPAC Name | Diethyl 2-butylpropanedioate [5] [2] |

| Molecular Formula | C₁₁H₂₀O₄ [1] [2] [3] |

| Molecular Weight | 216.27 g/mol [1] [3] |

| Appearance | Clear, colorless liquid [1] [3] |

| Boiling Point | 235–240 °C (lit.) [1] [3] |

| Density | 0.983 g/mL at 25 °C (lit.) [1] [3] |

| Refractive Index | n²⁰/D 1.422 (lit.) [1] [3] |

| Flash Point | 201 °F (94 °C) [1] [3] |

| Water Solubility | 330 mg/L at 20°C [1] [3] |

Primary Industrial Synthesis Method

A common industrial preparation method for DBM involves the alkylation of diethyl malonate. One patented catalyst-free method is described below [5] [6].

Experimental Protocol: Catalyst-Free Preparation of DBM

This protocol uses ethanol, sodium, diethyl malonate, and bromobutane as raw materials [5].

Generation of Sodium Ethoxide:

Formation of Diethyl Malonate Sodium Salt:

- The reactor is cooled with circulating cooling water for 30–60 minutes under a continuous nitrogen flow.

- Diethyl malonate is slowly added dropwise to the sodium ethoxide to generate the sodium salt [5].

Alkylation to Form this compound:

- Bromobutane is added to the reaction mixture, which is then maintained at 76–84°C for 0.5–1 hour [5].

- The crude product is filtered. The filtrate is then processed, which includes adding water and sodium bromide to remove impurities, using toluene to remove residual water, and finally, distillation to isolate pure DBM [5].

Key Advantages: This method reports a yield of approximately 76.5% and a purity of over 99.5%, meeting drug quality standards without requiring a catalyst, thereby reducing production costs [5].

Emerging Therapeutic Applications and Mechanism of Action

Recent research has shifted focus from DBM's role as a synthetic intermediate to its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's Disease (AD) [7].

Preclinical Evidence in Alzheimer's Models

A 2024 study investigated the effects of DBM on 5×FAD transgenic mice, a model for AD. The key findings are summarized below [7].

| Aspect Studied | Experimental Method | Key Finding of DBM Treatment |

|---|---|---|

| Cognitive Function | Morris water maze, Y-maze, novel object recognition tests | Effectively mitigated cognitive deficits [7] |

| Depressive-like Behavior | Tail suspension test, forced swimming test | Alleviated depression [7] |

| Synaptic Integrity | Transmission electron microscopy, Golgi-Cox staining | Attenuated synaptic ultrastructure and neurite impairment [7] |

| Molecular Markers | Western blot, Immunofluorescence | Improved deficits of PSD95 and BDNF proteins [7] |

| Neuroinflammation | RT-qPCR, Immunofluorescence | Decreased microglia accumulation and downregulated pro-inflammatory cytokines [7] |

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

DBM is hydrolyzed in the body to form malonate, a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase (SDH) [7]. The proposed mechanism is visualized in the following diagram.

This proposed mechanism explains the observed anti-inflammatory and neuroprotective effects: by inhibiting SDH, DBM prevents succinate accumulation and the subsequent production of reactive oxygen species (ROS), which are key drivers of pro-inflammatory responses in immune cells like microglia [7]. Reducing neuroinflammation helps preserve synaptic ultrastructure and neurite outgrowth, ultimately ameliorating cognitive deficits and depression in the AD mouse model [7].

Traditional Use as a Pharmaceutical Intermediate

Beyond its novel therapeutic potential, DBM has a well-established role in chemical synthesis. It is a key intermediate in the production of various chemicals, including:

- Phenylbutazone: An antipyretic and analgesic drug [5] [6].

- Peptide Deformylase Inhibitors: Reagents used in the synthesis of compounds that act against drug-resistant bacteria [1] [3].

References

- 1. Cas 133-08-4,this compound [lookchem.com]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. | 133-08-4 this compound [chemicalbook.com]

- 4. | CAS 133-08-4 | SCBT - Santa Cruz... This compound [scbt.com]

- 5. Preparation method of diethyl n-butylmalonate [patents.google.com]

- 6. Preparation method of diethyl n-butylmalonate [eureka.patsnap.com]

- 7. This compound attenuates cognitive deficits and ... [pmc.ncbi.nlm.nih.gov]

diethyl butylmalonate density 1.0 g/cm3

Physical and Chemical Properties

The quantitative data for diethyl butylmalonate (CAS 133-08-4) from authoritative sources is summarized in the table below for easy comparison.

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₀O₄ | [1] [2] | |

| Molecular Weight | 216.27 g/mol | 216.2741 g/mol (NIST) | [2] [3] |

| Density | 0.983 g/mL | at 25 °C | [1] |

| 0.976 g/cm³ | at 20 °C | [4] | |

| Boiling Point | 235-240 °C | [1] [3] | |

| Melting Point | 238 °C | [3] | |

| Refractive Index | n²⁰/D 1.422 | [1] [3] | |

| Flash Point | 94 °C (201 °F) | closed cup | [1] [4] |

| Water Solubility | 330 mg/L | at 20 °C | [3] |

| Log P | 3.4 | at 23 °C | [3] |

| pKa | 13.47 ± 0.46 | Predicted | [3] |

Notably, the measured density is 0.983 g/mL at 25°C [1], which is different from the 1.0 g/cm³ mentioned in your topic. The density of 0.976 g/cm³ at 20°C [4] also corroborates that the value is slightly below 1.0.

Synthesis and Experimental Protocols

This compound is primarily synthesized via a sequential alkylation process. One patent describes a catalyst-free method aimed at reducing production costs while maintaining high yield and purity suitable for pharmaceutical applications [5] [6].

Detailed Synthesis Workflow (Catalyst-Free Method)

The following diagram outlines the key stages of the synthesis process:

Synthesis workflow for this compound via catalyst-free alkylation.

Step 1: Generation of Sodium Ethoxide

- Procedure: React metallic sodium with absolute ethanol in a nitrogen atmosphere to prevent oxidation. The typical mole ratio of sodium to ethanol is 1:4-5 [5] [6].

- Reaction Conditions: Maintain temperature at 70-73°C for 12-15 hours [5] [6].

- Work-up: After reaction, heat to 80-120°C to remove excess ethanol, yielding solid sodium ethoxide [5] [6].

Step 2: Formation of Diethyl Malonate Sodium Salt

- Procedure: Cool the reactor with cooling water for 30-60 minutes while maintaining a nitrogen atmosphere. Slowly add diethyl malonate dropwise to the sodium ethoxide [5] [6].

Step 3: Alkylation to this compound

- Procedure: Add n-butyl bromide (bromobutane) to the diethyl malonate sodium salt from Step 2 [5] [6].

- Reaction Conditions: Heat the mixture to 76-84°C and maintain this temperature for 30-60 minutes to complete the alkylation [5] [6].

- Work-up and Purification:

- Reported Outcomes: This method yields this compound with approximately 76% yield and 99.5-99.7% purity [6].

Handling and Safety Information

For laboratory safety, please note the following key points:

- Hazards Identification: Classified as a combustible liquid and a skin and eye irritant [1] [4].

- Personal Protective Equipment (PPE): Wear eyesides and gloves when handling [1].

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources [4].

Research Applications and Context

This compound is a valuable synthetic intermediate in organic and medicinal chemistry.

- Wide Utility: It is an important organic chemical used in dyes, spices, pesticides, and especially pharmaceuticals [5] [6].

- Specific Pharmaceutical Use: It serves as a key intermediate for the antipyretic and analgesic drug phenylbutazone [5] [6] and has been used in synthesizing peptide deformylase inhibitors for combating drug-resistant bacteria [3].

- Reaction Context: Diethyl malonate, the starting material, is a common building block in organic synthesis, particularly in Michael addition reactions for carbon-carbon bond formation [7].

References

- 1. This compound 99 133-08-4 [sigmaaldrich.com]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. This compound | 133-08-4 [amp.chemicalbook.com]

- 4. Diethyl n-butylmalonate(133-08-4) [chemicalbook.com]

- 5. Preparation method of diethyl n-butylmalonate [patents.google.com]

- 6. Preparation method of diethyl n-butylmalonate [eureka.patsnap.com]

- 7. Reaction of β-Nitrostyrene with Diethyl Malonate in the ... [mdpi.com]

Summary of Hazard Classification and Physical Properties

The following tables consolidate the key hazard identifications and physical-chemical properties of Diethyl Butylmalonate from the searched SDSs.

Table 1: GHS Hazard Classification ( [1])

| Hazard Category | Hazard Statement | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral, Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using; rinse mouth if swallowed [1]. |

| Acute Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long-lasting effects | Avoid release to the environment; collect spillage [1]. |

| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long-lasting effects | Avoid release to the environment; dispose of contents/container to an approved waste disposal plant [1]. |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H20O4 | [2] [3] [1] |

| Molecular Weight | 216.28 g/mol | [2] [3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 235 °C | [3] |

| Density | 0.976 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.4250 at 20 °C | [3] |

| Flash Point | 113 °C | [3] |

| Vapor Density | 7.5 (air=1) | [3] |

Key Safety Protocols for Handling and Emergency

Based on the SDS information, here are the critical procedures for handling this compound and responding to incidents.

Safe Handling and Storage

- Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhaling mists or vapors. Wash thoroughly after handling. Use appropriate protective equipment, including gloves and safety goggles [3] [1].

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition [3].

First Aid Measures

- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison center immediately [3] [1].

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention [3].

- Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Consult a physician [3] [1].

- Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention [3] [1].

Fire-Fighting and Spill Response

- Fire: This is a combustible liquid with a flash point of 113°C [3]. Use water spray, dry chemical, CO₂, or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus and full protective gear, as combustion may produce irritating and toxic gases [3] [1].

- Spill: Absorb spills with an inert material like sand or diatomite. Place the absorbed material in a suitable container for disposal. Clean all surfaces thoroughly. Prevent the material from entering drains, sewers, or waterways [3] [1].

Experimental Handling Workflow

The diagram below outlines the key decision points and procedures for safely handling this compound in a laboratory setting, based on the SDS recommendations.

Diagram 1. A workflow for the safe handling and storage of this compound in a laboratory, incorporating key PPE and procedural controls from the SDS.

Important Disclaimer for Researchers

The information presented here is a summary compiled from SDSs available online. It is for guidance purposes only and is not a substitute for the full, official Safety Data Sheet.

- Data Consistency: Some variations exist between different SDS sources. For instance, one source lists the compound as a clear liquid [3], while another describes it as a solid [1]. For definitive, up-to-date information, you should always consult the most recent SDS from the specific manufacturer (e.g., Alfa Aesar, Sigma-Aldrich) before working with any chemical [2].

- Regulatory Compliance: Ensure all handling, storage, and disposal practices are in compliance with your institution's environmental health and safety (EHS) policies, as well as local and national regulations.

References

Synthesis Protocols for Diethyl Butylmalonate Isomers

Diethyl butylmalonate exists as several structural isomers. The synthesis protocol varies significantly depending on whether you aim to produce the n-butyl, sec-butyl, or tert-butyl derivative. The core reaction for the n- and sec- isomers involves the alkylation of diethyl malonate, while the tert- isomer requires a different approach via conjugate addition.

Diethyl n-Butylmalonate (CAS 133-08-4)

This is synthesized via a classic alkylation reaction. A catalyst-free method has been developed for cost-effective production.

- Reaction Principle: Alkylation of diethyl malonate with n-butyl bromide [1] [2] [3].

- Detailed Procedure [1] [2]:

- Generate Sodium Ethoxide: In a reactor under a nitrogen atmosphere, add 90-96 g of sodium to 900-1200 g of absolute ethanol. React at 70-73°C for 12-15 hours.

- Form Malonate Anion: Cool the reactor. Slowly add 600 g of diethyl malonate to the sodium ethoxide.

- Alkylation: Add 590-600 g of n-butyl bromide to the diethyl malonate sodium salt. Maintain the reaction at 76-84°C for 30-60 minutes.

- Work-up and Purification: Filter the reaction mixture. The crude product is then washed with water and aqueous sodium bromide, followed by extraction with toluene. Pure diethyl n-butylmalonate is obtained through distillation.

- Typical Yield and Purity: Yield: ~76% | Purity: >99.5% (meets drug quality standards) [1] [2].

Diethyl sec-Butylmalonate (CAS 83-27-2)

This isomer is a key intermediate in the synthesis of the amino acid dl-Isoleucine [4].

- Reaction Principle: Alkylation of diethyl malonate with sec-butyl bromide [4].

- Detailed Procedure [4]:

- Generate Sodium Ethoxide: Dissolve 35 g (1.52 mol) of sodium in 700 mL of absolute ethanol in a 2L flask.

- Form Malonate Anion and Alkylate: Add 250 g (1.56 mol) of diethyl malonate, followed by 210 g (1.53 mol) of sec-butyl bromide.

- Reaction Completion: Stir and reflux the mixture for 48 hours.

- Work-up and Purification: Distill off the ethanol. Add water to the residue, separate the ester layer, and distill under reduced pressure.

- Typical Yield: 83-84% (boiling at 110–120°C at 18–20 mm Hg) [4].

Diethyl tert-Butylmalonate (CAS 759-24-0)

Direct alkylation is inefficient for tertiary alkyl halides. The preferred method is conjugate addition of a methyl Grignard reagent to diethyl isopropylidenemalonate [5].

- Reaction Principle: Two-step synthesis via (1) Knoevenagel condensation, and (2) copper-catalyzed conjugate addition [5].

- Detailed Procedure [5]:

- Part A: Diethyl isopropylidenemalonate

- React diethyl malonate (400 g, 2.50 mol) with acetone (216 g, 3.73 mol) in the presence of acetic anhydride and anhydrous zinc chloride.

- Reflux for 20-24 hours. After work-up, the product is obtained by fractional distillation.

- Yield: 46-49%.

- Part B: Diethyl tert-butylmalonate

- Prepare methylmagnesium iodide from magnesium (18.3 g) and methyl iodide (113.5 g) in anhydrous ether.

- Cool the Grignard solution to 0-5°C, add copper(I) chloride (1.0 g), then add a solution of diethyl isopropylidenemalonate (100 g) in ether dropwise.

- After work-up, the product is isolated by distillation.

- Yield: 87-94%.

- Part A: Diethyl isopropylidenemalonate

The table below summarizes the key features of these synthetic pathways.

| Isomer | CAS Number | Core Synthetic Strategy | Key Reagent | Reported Yield |

|---|---|---|---|---|

| n-Butyl | 133-08-4 [6] | Classic Alkylation | n-Butyl Bromide [1] [3] | ~76% [1] (up to 90% [3]) |

| sec-Butyl | 83-27-2 [4] | Classic Alkylation | sec-Butyl Bromide [4] | 83-84% [4] |

| tert-Butyl | 759-24-0 [5] [7] | Conjugate Addition | Methylmagnesium Iodide / Cu(I) salt [5] | 87-94% [5] |

Application in Drug Development and Agrochemicals

This compound and its isomers are valuable intermediates in synthesizing more complex molecules.

- Pharmaceutical Synthesis: It is a key building block for introducing specific structural motifs and controlling stereochemistry in Active Pharmaceutical Ingredients (APIs). The n-butyl isomer is an intermediate for the antipyretic analgesic phenylbutazone [1] [2]. The sec-butyl isomer is used in the multi-step synthesis of the amino acid dl-isoleucine [4]. The tert-butyl isomer is prized for its versatility in constructing complex drug candidates [7].

- Agrochemical Synthesis: The structure of these esters, particularly the tert-butyl group, influences lipophilicity and biological activity. They are used in synthesizing pesticides, herbicides, and plant growth regulators [7].

Experimental Workflow for Synthesis

The following diagram outlines the general decision-making workflow for selecting and executing the synthesis of a this compound isomer.

Key Considerations for Researchers

- Safety and Handling: Many procedures use moisture-sensitive reagents (e.g., sodium, Grignard reagents) and require an inert atmosphere (N₂). Always consult specific Material Safety Data Sheets (MSDS) for safe handling of all chemicals [5] [1].

- Choice of Catalyst: The high yield for the tert-butyl isomer is critically dependent on copper(I) catalysis (e.g., CuCl or lithium dimethylcuprate) to promote the conjugate addition and suppress side reactions [5].

- Purity of Starting Materials: The yield of the n-butyl isomer is highly dependent on the quality of absolute alcohol and distilled diethyl malonate [3].

References

- 1. Preparation method of diethyl n-butylmalonate [eureka.patsnap.com]

- 2. Preparation method of diethyl n-butylmalonate [patents.google.com]

- 3. Malonic acid, butyl-, ethyl ester [orgsyn.org]

- 4. dl-ISOLEUCINE [orgsyn.org]

- 5. DIETHYL tert-BUTYLMALONATE [orgsyn.org]

- 6. Buy United States this compound Cas 133-08-4 ... [linkedin.com]

- 7. Understanding the Applications of Diethyl tert ... [nbinno.com]

diethyl butylmalonate preparation method without catalyst

Introduction and Principle

The conventional alkylation of diethyl malonate often employs catalysts to achieve high yields. However, the use of catalysts increases production costs and introduces potential metallic impurities, which is undesirable for drug synthesis [1]. The method described herein, adapted from both modern patent literature and a classic Organic Syntheses procedure, utilizes sodium metal to generate sodium ethoxide in situ, which subsequently deprotonates diethyl malonate. The resulting sodium diethyl malonate enolate undergoes a nucleophilic substitution reaction with n-butyl bromide to form diethyl butylmalonate without any additional catalyst [1] [2]. This approach simplifies purification, reduces costs, and yields a product with purity exceeding 99.5%, conforming to drug quality standards [1] [3].

The reaction proceeds in three distinct stages, as illustrated in the workflow below:

Reagents and Equipment

Required Reagents

- Absolute Ethanol (≥99.5%): The use of high-purity, dry ethanol is critical. Lower purity (e.g., 98.4%) has been shown to reduce yield significantly to ~66% [2].

- Sodium Metal: Clean sodium metal cut into suitably small pieces under an inert atmosphere [2].

- Diethyl Malonate: Should be redistilled, preferably under diminished pressure, before use. Commercial material may contain up to 15% low-boiling impurities [2].

- n-Butyl Bromide: Redistilled, boiling over a narrow 1°C range [2].

Required Equipment

- Reactor: 5 L round-bottom flask (or appropriately sized for scale).

- Atmosphere Control: Nitrogen inlet for inert atmosphere maintenance [1].

- Stirring: Mechanical stirrer.

- Heating/Cooling: Heating mantle or water bath with temperature control; cooling water jacket [1].

- Condensers: Reflux condenser and condenser set for distillation.

- Addition Funnel: Separatory funnel for dropwise addition of reagents.

- Distillation Apparatus: Claisen flask or similar setup for vacuum distillation.

Experimental Protocol

Step 1: In Situ Generation of Sodium Ethoxide [1] [2]

- Place 2.5 L of absolute ethanol into a 5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

- Clamp the flask over a water or steam bath. Begin purging the flask with inert gas (N₂).

- Gradually add 115 g (5.0 mol) of clean sodium metal through the condenser. Caution: The reaction is vigorous and generates hydrogen gas. If the reaction becomes too violent, cool the flask externally with water.

- Continue stirring and heating at 70–73°C for 12–15 hours under a N₂ atmosphere until all sodium is consumed [1] [2].

- Stop the N₂ flow. Heat the mixture to 80–120°C to remove excess ethanol, leaving solid sodium ethoxide [1].

Step 2: Formation of Sodium Diethyl Malonate [1]

- Pass cooling water through the reactor's jacket for 30–60 minutes to cool the sodium ethoxide.

- Re-introduce a N₂ atmosphere.

- Slowly add 825 g (780 mL, 5.15 mol) of distilled diethyl malonate dropwise to the cooled sodium ethoxide with vigorous stirring.

- After the addition is complete, stop the cooling water and N₂ flow. The result is a solution/suspension of sodium diethyl malonate.

Step 3: Alkylation with n-Butyl Bromide [1] [2]

- Add 685 g (535 mL, 5.0 mol) of n-butyl bromide dropwise to the sodium diethyl malonate mixture with stirring. The reaction commences almost immediately, generating considerable heat.

- Control the reaction temperature. If it becomes too violent, cool the flask externally with water.

- After the addition is complete, heat the mixture to 76–84°C and maintain this temperature with stirring for 30–60 minutes [1], or reflux until the mixture is neutral to moist litmus paper (approximately 2 hours) [2].

Work-up and Purification [1] [2]

- Distillation of Alcohol: Connect the flask to a condenser set for distillation. Distill off as much ethanol as possible using a steam or water bath. This may take up to 6 hours, allowing for the recovery of about 2 L of alcohol.

- Salting Out and Separation: Cool the residue to below 60°C. Add 2 L of water and shake the mixture thoroughly. Separate the upper organic layer (crude this compound) from the aqueous layer. Note: Filtering off the precipitated sodium bromide before this step is not recommended, as it makes the separation of the ester more difficult [2].

- Purification (Alternative Paths):

- Path A (Direct Distillation): Distill the crude product under diminished pressure. A series of fractions will be obtained: a low-boiling fraction (alcohol, water, unreacted butyl bromide), a small intermediate fraction of unreacted diethyl malonate, and finally the main product [2].

- Path B (Patent Work-up): For higher purity, the crude mixture can be further washed. After the initial water separation, add an aqueous sodium bromide solution to help remove water, then add toluene to azeotrope and remove any residual water before final vacuum distillation [1].

The quantitative outcomes from the reported procedures are summarized in the table below.

| Parameter | Organic Syntheses Procedure [2] | Patent Procedure (Example 2) [1] |

|---|---|---|

| Scale (Diethyl Malonate) | 825 g (5.15 mol) | 600 g |

| n-Butyl Bromide | 685 g (5.0 mol) | 600 g |

| Reported Yield | 860–970 g (80–90%) | 76.48% |

| Reported Purity | Not specified (Distilled) | 99.69% |

| Boiling Point | 130–135 °C / 20 mmHg; 235–240 °C / 760 mmHg | Not specified |

Analytical Data

- Appearance: Colorless to light yellow liquid [4] [5].

- Density: 0.983 g/cm³ [4].

- Boiling Point: 235–240 °C at atmospheric pressure; 130–135 °C at 20 mmHg [2].

- CAS Number: 133-08-4 [4] [5].

- Molecular Formula: C₁₁H₂₀O₄ [4] [5].

- Molecular Weight: 216.27 g/mol [4] [5].

Applications in Drug Development and Biology

This compound is not only a synthetic intermediate but also a molecule of biological interest.

- Pharmaceutical Intermediate: It is a key building block in the synthesis of active pharmaceutical ingredients, most notably as an intermediate for the antipyretic analgesic phenylbutazone [1] [3].

- Succinate Dehydrogenase Inhibitor: It acts as a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase [4].

- Bioactive Properties: Research indicates it has neuroprotective and anti-inflammatory effects, attributed to its inhibition of reactive oxygen species (ROS) production. It has been studied in models of Alzheimer's disease, where it was shown to improve cognitive deficits and depression-like behaviors [4].

Troubleshooting and Notes

- Critical Step - Ethanol Purity: The quality of absolute ethanol is paramount. A trial run with 98.4% purity ethanol gave only a 66% yield. For optimal results, dry ordinary "absolute" alcohol by refluxing with about one-twentieth of its weight of sodium, then distilling it directly into the reaction flask [2].

- Inert Atmosphere: Preparing the sodium ethoxide under a N₂ atmosphere prevents decomposition and ensures a high yield [1].

- Reaction Control: The alkylation step is exothermic. Controlled dropwise addition of n-butyl bromide and readiness to cool the flask are necessary to prevent a violent reaction [2].

- Purification Challenge: Do not attempt to filter off the sodium bromide salt before the initial water wash and phase separation, as this makes the ester layer very difficult to separate cleanly [2].

References

- 1. Preparation method of diethyl n-butylmalonate [eureka.patsnap.com]

- 2. Malonic acid, butyl-, ethyl ester [orgsyn.org]

- 3. Preparation method of diethyl n-butylmalonate [patents.google.com]

- 4. This compound | Succinate Dehydrogenase Inhibitor [medchemexpress.com]

- 5. CAS 133-08-4 this compound [bocsci.com]

how to prepare diethyl butylmalonate from diethyl malonate

Experimental Protocol: Classical Alkylation Procedure

This protocol is adapted from the peer-reviewed procedure in Organic Syntheses [1].

Reaction Setup and Execution:

- Sodium Ethoxide Formation: In a 5 L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and separatory funnel, place 2.5 L of absolute ethanol. Gradually add 115 g (5 mol) of clean sodium metal. Caution: The reaction is vigorous and exothermic; cooling with water may be necessary. The solution is stirred until all sodium reacts [1].

- Formation of Sodium Diethyl Malonate: Cool the sodium ethoxide solution to approximately 50°C. With stirring, slowly add 825 g (5.15 mol) of freshly distilled diethyl malonate through the separatory funnel [1].

- Alkylation: To the resulting solution, gradually add 685 g (5.0 mol) of distilled n-butyl bromide. The reaction is exothermic and commences almost immediately. Control the addition rate to prevent a violent reaction. Once added, reflux the mixture until it is neutral to moist litmus paper (approximately 2 hours) [1].

Workup and Purification:

- Solvent Removal: Distill off the ethanol from the reaction mixture using a steam or water bath until no more alcohol is recovered (about 2 L). This takes approximately 6 hours [1].

- Product Isolation: Add 2 L of water to the residue and shake thoroughly in a separatory funnel. Separate the upper organic layer (crude diethyl butylmalonate) from the aqueous layer containing sodium bromide salts [1].

- Distillation: Distill the crude product under reduced pressure. A small low-boiling fraction is collected first, followed by a minor intermediate fraction of unreacted diethyl malonate. Collect the main product, this compound, boiling at 130–135°C at 20 mmHg or 140–145°C at 40 mmHg. The expected yield is 860-970 g (80-90% of theoretical) [1].

Practical Notes and Troubleshooting

- Critical Reagent Quality: The quality of absolute ethanol is crucial. Pre-drying by refluxing with sodium and subsequent distillation is recommended, as lower purity (e.g., 98.4%) can reduce yields to ~66% [1]. Both diethyl malonate and n-butyl bromide should be redistilled before use for optimal results [1].

- Precipitation is Normal: The formation of a white, gelatinous precipitate upon adding diethyl malonate to sodium ethoxide is the expected sodium salt and is not a cause for concern, though it may make stirring difficult [2].

- Safety Considerations: Sodium metal reacts violently with water. All apparatus and materials must be dry. Use proper personal protective equipment (PPE) and work in a fume hood [3].

Analytical Data and Characterization

The successful synthesis of this compound can be confirmed by the following physicochemical properties [4] [3] [5]:

| Property | Value / Description |

|---|---|

| CAS Registry Number | 133-08-4 [4] [5] |

| Molecular Formula | C₁₁H₂₀O₄ [4] [5] |

| Molecular Weight | 216.27-216.28 g/mol [4] [5] |

| Boiling Point | 235-240 °C at 760 mmHg [1] [3] |

| Density | 0.975 - 0.983 g/cm³ [3] [5] |

| Appearance | Clear, colorless liquid [5] |

| InChI Key | RPNFNBGRHCUORR-UHFFFAOYSA-N [4] [5] |

Applications in Drug Development

This compound is a valuable building block in pharmaceutical synthesis. Its primary application is as a key intermediate in the preparation of n-butylbarbituric acid, a sedative and anticonvulsant agent [3]. The synthesis involves reacting this compound with urea in the presence of a strong base like sodium ethoxide [3]. Furthermore, it is used in the synthesis of peptide deformylase inhibitors, which are investigated for their action against drug-resistant bacteria [5].

The experimental workflow for the synthesis and subsequent application is summarized below:

Methodology Variations

- Catalyst-Free Patent Method: A modern approach uses ethanol, sodium, diethyl malonate, and n-butyl bromide as raw materials without a catalyst. The method claims high yield and purity that meets drug quality standards while reducing cost [6]. The workup involves filtering solids, washing with water and aqueous sodium bromide, extracting with toluene, and final distillation [6].

- Alternative Alkylating Conditions: One procedure uses copper(I) chloride with n-butylamine in dichloroethylamine as the solvent system, reporting a 92% yield [7].

I hope these detailed Application Notes and Protocols assist in your research and development efforts. Should you require further specifics on any of the procedures, please do not hesitate to request additional information.

References

- 1. Malonic acid, butyl-, ethyl ester [orgsyn.org]

- 2. Synthesis of diethyl diethylmalonate - Powered by XMB 1.9 ... [sciencemadness.org]

- 3. Synthesis of n-butylbarbituric acid | Chemistry Online [chemistry-online.com]

- 4. This compound - the NIST WebBook [webbook.nist.gov]

- 5. CAS 133-08-4 this compound [bocsci.com]

- 6. CN105646217A - Preparation method of diethyl n- butylmalonate [patents.google.com]

- 7. This compound synthesis [chemicalbook.com]

Comprehensive Application Notes and Protocols: Alkylation of Diethyl Butylmalonate for Pharmaceutical Intermediate Synthesis

Chemical Properties and Pharmaceutical Applications

Diethyl butylmalonate (CAS 133-08-4) is a dialkyl malonate derivative that serves as a versatile synthetic intermediate in pharmaceutical chemistry and flavor compound synthesis. This compound, with molecular formula C₁₁H₂₀O₄ and molecular weight 216.27 g/mol, presents as a colorless to pale yellow liquid with characteristic ester-like odor [1]. Its balanced hydrophobicity (LogP 3.4) and moderate water solubility (330 mg/L at 20°C) make it suitable for various organic transformations, particularly alkylation reactions at the alpha-carbon position [1]. The compound's physical characteristics include a boiling point of 235-240°C, density of 0.983 g/mL at 25°C, and refractive index of 1.424, which are valuable for purification and identification [1].

In pharmaceutical contexts, this compound serves as a key building block for active pharmaceutical ingredients (APIs) and specialty flavor compounds. Its application has been specifically documented in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives that function as peptide deformylase inhibitors with potential activity against drug-resistant bacterial strains [1]. The presence of two ester groups flanking the central carbon provides activation for deprotonation and subsequent nucleophilic attack on alkyl halides, enabling efficient carbon-carbon bond formation essential for molecular complexity generation in drug development pipelines [2].

Table 1: Physicochemical Properties of this compound

| Property | Value/Specification |

|---|---|

| CAS Registry Number | 133-08-4 |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| Physical Form | Colorless to almost colorless liquid |

| Boiling Point | 235-240°C (literature) |

| Density | 0.983 g/mL at 25°C |

| Refractive Index | n²₀D 1.424 |

| Flash Point | 201°F (94°C) |

| Water Solubility | 330 mg/L at 20°C |

| Partition Coefficient (LogP) | 3.4 at 23°C |

| pKa | 13.47±0.46 (Predicted) |

Classical Alkylation Procedure for this compound

Materials and Equipment

- This compound (≥99% purity) [1]

- Sodium metal or sodium hydride (95% purity) [3]

- Anhydrous ethanol (99.8% purity, molecular sieves) [3]

- Alkyl halides (ethyl bromide, 2-bromobutane, etc.) [4] [1]

- Tetrabutylammonium bromide (phase-transfer catalyst, optional) [5]

- Potassium carbonate (anhydrous, optional) [5]

- Diethyl ether or dichloromethane (anhydrous) [6]

- Magnesium sulfate or sodium sulfate (anhydrous)

Equipment Requirements: Three-necked round-bottom flask (500 mL to 1 L) equipped with reflux condenser, pressure-equalizing dropping funnel, mechanical stirrer, thermometer, nitrogen inlet adapter, heating mantle with temperature control, separatory funnel (500 mL), rotary evaporator, and fractional distillation setup with vacuum capability [6].

Step-by-Step Experimental Protocol

Preparation of Sodium Ethoxide Solution: In a three-necked flask under nitrogen atmosphere, add anhydrous ethanol (150 mL) and gradually introduce sodium metal (5.75 g, 0.25 mol) cut into small pieces. The reaction should be conducted with efficient cooling to maintain temperature below 40°C. After complete addition, stir the mixture until sodium completely dissolves, yielding a clear solution of sodium ethoxide [3].

Formation of Malonate Enolate: Gradually add This compound (54.1 g, 0.25 mol) to the sodium ethoxide solution while maintaining the temperature at 45-50°C with continuous stirring. A white precipitate of the sodium enolate forms immediately [3]. Stir the mixture for an additional 30 minutes to ensure complete enolate formation.

Alkylation Reaction: Add the alkyl halide (0.275 mol, 1.1 equiv.) either neat or dissolved in minimal anhydrous ethanol. For less reactive alkyl halides, add a catalytic amount of potassium iodide (1-2 mol%) to facilitate the reaction [3]. Heat the reaction mixture to reflux with vigorous stirring. Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Typical reaction times range from 4-12 hours depending on the reactivity of the alkyl halide.

Work-up Procedure: After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (10% v/v) to pH 6-7. Transfer to a separatory funnel and extract with diethyl ether (3 × 100 mL). Combine the organic layers and wash with saturated sodium thiosulfate (50 mL) to remove iodine-colored impurities [6], followed by brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 110-115°C at 9-10 mm Hg [6]. Alternatively, for heat-sensitive compounds, perform column chromatography on silica gel using hexane-ethyl acetate (95:5 to 90:10) as eluent.

The following diagram illustrates the workflow for the classical alkylation procedure:

Alternative Synthetic Routes and Methodologies

Conjugate Addition Approach

For the synthesis of sterically hindered malonate derivatives, particularly those with tertiary alkyl groups, the conjugate addition of Grignard reagents to alkylidenemalonates presents a superior alternative to direct alkylation. This method circumvents the elimination side reactions common with tertiary alkyl halides [6]. The procedure involves:

Preparation of methylmagnesium iodide from magnesium turnings (18.3 g, 0.753 g-atom) and methyl iodide (113.5 g, 0.7993 mole) in anhydrous diethyl ether (200 mL) under nitrogen atmosphere [6].

Cooling the Grignard reagent to 0-5°C with an ice-salt bath and adding copper(I) chloride (1.0 g, 0.010 mole) as a catalyst to form the organocopper species [6].

Dropwise addition of diethyl isopropylidenemalonate (100 g, 0.500 mole) in anhydrous ether (100 mL) over 80-90 minutes while maintaining temperature at -5° to 0°C [6].

After completion, the reaction mixture is stirred for 30 minutes, then quenched by pouring onto a mixture of ice (500-1000 g) and 10% sulfuric acid (400 mL) [6].

This method yields diethyl tert-butylmalonate in excellent yields (87-94%) compared to the traditional alkylation approach (37-64%) [6]. The copper catalysis is essential for promoting the conjugate addition pathway over competing reactions.

Phase-Transfer Catalysis (PTC) Alkylation

For difficult alkylations or when using aqueous-organic biphasic systems, phase-transfer catalysis offers significant advantages. The optimized procedure for 2-methyl-2-sec-butyl malonate synthesis demonstrates this approach [4]:

Charge a reaction vessel with diethyl methylmalonate (0.1 mol), 2-bromobutane (0.12 mol, 1.2 equiv.), potassium carbonate (0.12 mol, 1.2 equiv.) as base, and tetrabutylammonium bromide (0.01 mol, 10 mol%) as phase-transfer catalyst [5].

Use a minimal amount of solvent (DMF or toluene) and heat the mixture to reflux with vigorous stirring for 4-6 hours [5].

Monitor reaction progress by GC until complete consumption of starting material.

After cooling, dilute with water and extract with ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure [5].

This method achieved an average yield of 70.6% with excellent reproducibility and is particularly valuable for industrial applications due to its operational simplicity and minimized solvent usage [4]. The following diagram illustrates the conjugate addition and PTC methodologies:

Experimental Design and Optimization

Critical Reaction Parameters

Successful alkylation of this compound requires careful optimization of several key parameters that significantly impact reaction yield and selectivity:

Base Strength and Stoichiometry: The enolate formation equilibrium constant for this compound is approximately 10⁻¹³, requiring strong bases like sodium ethoxide or sodium hydride for complete deprotonation. Use 1.0-1.2 equivalents of base relative to malonate to ensure full enolate formation while minimizing side reactions [3].

Solvent Selection: Anhydrous ethanol is the traditional solvent, but higher molecular weight alcohols like n-butanol (bp 118°C) enable higher reaction temperatures and improved solubility of the sodium enolate [3]. For particularly insoluble enolates, polar aprotic solvents like DMSO or DMF dramatically improve reaction rates by enhancing enolate solubility and nucleophilicity [3].

Alkyl Halide Reactivity: Primary alkyl halides (iodides > bromides > chlorides) generally provide the best yields. Secondary alkyl halides may undergo competing elimination, while tertiary alkyl halides are generally unsuitable for direct alkylation. When using less reactive bromides, addition of potassium iodide (1-2 mol%) catalyzes the reaction through in situ formation of the more reactive iodide [3].

Temperature Control: Maintain temperature during enolate formation below 50°C to minimize transesterification side products. During alkylation, reflux temperatures are typically employed, but sensitive alkyl halides may require moderate temperatures (50-60°C) with extended reaction times [3].

Table 2: Optimization Parameters for Alkylation Reactions

| Parameter | Optimal Conditions | Effect of Variation |

|---|---|---|

| Base Equivalent | 1.0-1.2 equiv. | <1.0 equiv.: Incomplete reaction; >1.2 equiv.: Increased side products |

| Reaction Temperature | Reflux temperature for solvent | Too low: Slow reaction; Too high: Decomposition |

| Solvent System | Anhydrous ethanol or butanol | Protic solvents necessary for enolate formation; Aprotic for difficult alkylations |

| Alkyl Halide | 1.1-1.3 equiv. | Excess needed for complete reaction due to competing hydrolysis |

| Reaction Time | 4-12 hours | Substrate dependent; monitor by TLC/GC |

| Catalyst | KI (1-2 mol%) for bromides | Significant rate enhancement for less reactive halides |

Troubleshooting Common Experimental Issues

Enolate Precipitation: The formation of a thick, white precipitate of the sodium enolate is normal but can impede stirring. Solutions include: dilution with additional anhydrous solvent, switching to higher alcohol solvents (n-butanol), or using polar aprotic solvents like DMSO [3]. For difficult cases, prepare the enolate in a separate vessel with optimal solubility and transfer to the alkyl halide.

Incomplete Reaction: Extended reaction times with no conversion may indicate moisture contamination, insufficient base strength, or low alkyl halide reactivity. Ensure strict anhydrous conditions, use freshly prepared sodium ethoxide, and consider adding catalytic KI for bromide activation [3].

Low Yields in Direct Alkylation: When direct alkylation fails, particularly with tertiary alkyl groups, employ the conjugate addition approach using Grignard reagents and copper catalysis [6]. This method provides superior yields for sterically hindered malonates.

Product Purity Issues: Colored impurities often result from iodine formation during workup. Washing with saturated sodium thiosulfate effectively removes these impurities [6]. For persistent issues, perform a quick silica gel filtration or distillation under reduced pressure.

Pharmaceutical Applications and Case Studies

This compound and its alkylation products serve as key intermediates in several pharmaceutical applications. The compound's utility stems from the versatility of the malonate moiety, which can be selectively hydrolyzed, decarboxylated, or further functionalized to access diverse molecular architectures [2].

In one significant application, this compound was employed as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives that function as peptide deformylase inhibitors with potential activity against drug-resistant bacteria [1]. The malonate skeleton provides the core carbon framework that is elaborated through sequential alkylation and functional group manipulation to generate these biologically active compounds.

Recent advances in enantioselective phase-transfer catalysis have enabled the synthesis of chiral malonates with quaternary stereocenters using modified malonate substrates [2]. While these approaches typically use tert-butyl malonate derivatives, the methodological framework can be adapted to this compound systems. The optimized conditions employ (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst with 50% KOH aqueous solution in toluene at -40°C, achieving excellent enantioselectivities (up to 98% ee) and high chemical yields (up to 99%) [2].

The strategic importance of malonate alkylation products in drug development is further evidenced by their application in the total synthesis of natural products including (−)-horsfiline and (+)-coerulescine [2]. These syntheses leverage the ability to selectively hydrolyze one ester group while preserving the other, enabling controlled introduction of molecular complexity. The differential ester reactivity allows orthogonal deprotection strategies, making malonate derivatives particularly valuable for constructing pharmaceutically relevant scaffolds with defined stereochemistry.

Conclusion

The alkylation of this compound represents a fundamental transformation in synthetic organic chemistry with significant applications in pharmaceutical intermediate synthesis. This comprehensive protocol details multiple approaches, from classical enolate alkylation to advanced conjugate addition and phase-transfer catalysis methods. The critical reaction parameters and troubleshooting guidance provided herein should enable researchers to successfully implement these transformations in diverse synthetic contexts. The continuing evolution of malonate chemistry, particularly in enantioselective synthesis, ensures the enduring utility of these compounds in accessing complex molecular targets for drug discovery and development.

References

- 1. | 133-08-4 this compound [chemicalbook.com]

- 2. Synthesis of chiral malonates by α-alkylation of 2,2- ... [frontiersin.org]

- 3. Synthesis of diethyl diethylmalonate - Powered by XMB 1.9 ... [sciencemadness.org]

- 4. Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl ... [spkx.net.cn]

- 5. Method for preparing dimethyl n-butyl malonate [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

diethyl butylmalonate in mitochondrial dysfunction studies

Mechanism of Action and Key Applications

Diethyl butylmalonate (DBM) functions as a competitive inhibitor of the mitochondrial dicarboxylate carrier (DIC) [1]. The DIC, encoded by the SLC25A10 gene, is responsible for transporting succinate into the mitochondrial matrix in exchange for inorganic phosphate or other dicarboxylates [1]. By blocking this transporter, DBM prevents succinate from entering the mitochondria and being oxidized by succinate dehydrogenase (SDH, Complex II), a key step in the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) [2] [3].

The table below summarizes the primary experimental applications of DBM and the consequences of its use.

| Primary Application | Experimental Model | Key Consequences of DBM Treatment | Biological Significance |

|---|---|---|---|

| Inhibition of Ferroptosis [2] | Human cancer cell lines (e.g., H1299, MDA-MB-231) [2] | ↓ Mitochondrial ROS production; ↓ Lipid peroxidation; ↑ Cell viability | Demonstrates crucial role of mitochondrial succinate metabolism & ROS in ferroptosis |

| Protection against Ischemia-Reperfusion (IR) Injury [3] [4] | Mouse model of kidney IR injury [3] | ↓ Succinate oxidation during reperfusion; ↓ Mitochondrial ROS burst; ↑ Tissue function | Validates succinate accumulation & oxidation via RET as key IR injury mediator |

| Suppression of Inflammation [5] [6] | Activated macrophages; SMRT-depleted dendritic cells [5] [6] | ↓ Succinate-driven mitochondrial ROS; ↓ Pro-inflammatory cytokine output (e.g., IL-1β) | Uncouples metabolic reprogramming from inflammatory signaling |

Experimental Protocols

The following protocols detail the use of DBM in in vitro and in vivo models, based on recent research.

Protocol 1: Inhibiting Ferroptosis in Cultured Cells

This protocol is adapted from studies on cysteine deprivation-induced ferroptosis in cancer cell lines [2].

Cell Culture and Treatment:

- Culture relevant cell lines in standard media.

- To induce ferroptosis, replace standard media with cysteine-free media supplemented with 10% dialyzed FBS [2].

- Prepare a stock solution of DBM in DMSO (e.g., 100-500 mM). A common working concentration is 1-2 mM [2].

- Pre-treat cells with DBM for 1-2 hours before switching to cysteine-free media, maintaining DBM in the treatment media.

- Include controls: vehicle (DMSO), ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1), and inducer (e.g., 1 µM RSL3).

Assessment of Ferroptosis:

Protocol 2: Protecting against Renal Ischemia-Reperfusion Injury in Mice

This protocol is based on a study using the related compound dimethyl malonate (DMM), which is hydrolyzed to the same active metabolite (malonate) as DBM [3].

Animal Model and DBM Administration:

- Use male C57BL/6J mice (8-12 weeks old).

- Induce bilateral renal ischemia for 20-30 minutes under anesthesia.

- Administer DBM via intraperitoneal (i.p.) injection. A typical dose is 100-200 mg/kg [3].

- Inject DBM dissolved in a suitable vehicle (e.g., saline, DMSO/saline mix) 30 minutes prior to reperfusion [3].

Functional and Histological Analysis:

- After 3 days of reperfusion, assess renal function:

- Glomerular Filtration Rate (GFR): Measured by plasma clearance of FITC-inulin [3].

- Blood Urea Nitrogen (BUN) levels.

- Collect kidney tissues for histology (H&E, TUNEL staining) to evaluate tubular injury and apoptosis [3].

- Isolate kidney mitochondria for high-resolution respirometry to assess mitochondrial function, specifically Complex II-driven respiration [3].

- After 3 days of reperfusion, assess renal function:

Integrated Signaling Pathway

The diagram below illustrates how DBM exerts its protective effects by targeting mitochondrial succinate metabolism, a common pathway in ferroptosis, IR injury, and inflammation.

Key Considerations for Experimental Design

- Cytotoxicity and Specificity: DBM is a metabolic inhibitor. Conduct dose-response curves and use appropriate controls (e.g., vehicle, inactive analogs) to confirm that observed effects are due to the on-target inhibition of DIC.

- Compound Handling: DBM may require dissolution in DMSO followed by dilution in buffer or saline. The final DMSO concentration in cell culture should typically be kept below 0.1-0.5% to avoid solvent toxicity.

- Choice of Model: The related methyl ester (dimethyl malonate, DMM) is often preferred for in vivo studies due to potentially better bioavailability and lower toxicity, as it is hydrolyzed to the same active molecule (malonate) [3]. DBM remains widely used for in vitro applications [2].

- Integrated Analysis: For a comprehensive assessment, combine DBM treatment with measurements of mitochondrial function (e.g., respirometry), ROS production, and cell death or tissue injury markers.

References

- 1. The dicarboxylate carrier plays a role in mitochondrial ... [link.springer.com]

- 2. Inhibition of VDAC1 oligomerization blocks cysteine ... [nature.com]

- 3. Dimethyl malonate preserves renal and mitochondrial ... [sciencedirect.com]

- 4. Preventing mitochondrial reverse electron transport as a ... [link.springer.com]

- 5. SMRT-depleted conventional DCs maintain inflammation ... [nature.com]

- 6. Succinate Dehydrogenase Supports Metabolic ... [sciencedirect.com]

diethyl butylmalonate succinate dehydrogenase inhibitor protocol

Mechanism of Action: How DBM Exerts Its Effects

Diethyl butylmalonate (DBM) is a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase (SDH, also known as Complex II) [1]. Its primary mechanism is believed to be anti-inflammatory, achieved through the following sequence of events [2] [3] [4]:

- Upon administration, DBM rapidly hydrolyzes to form malonate.

- Malonate competitively inhibits SDH, preventing the oxidation of succinate to fumarate in the Krebs cycle.

- This inhibition reduces the accumulation of succinate and subsequent reactive oxygen species (ROS) production driven by SDH activity [4] [1].

- The reduction in this inflammatory metabolic cascade leads to decreased microglial activation and lower levels of pro-inflammatory cytokines in the brain [2].

- Ultimately, this results in the protection of synaptic ultrastructure and improvements in cognitive function and depressive behaviors in animal models of neurodegeneration [2] [3].

In Vivo Application Protocol for Neurodegeneration Research

The following detailed protocol is adapted from a recent study investigating the effects of DBM in a 5×FAD mouse model of Alzheimer's disease [2] [3].

Experimental Design and Dosage

The table below summarizes the key parameters for administering DBM in a mouse model:

| Parameter | Specification |

|---|---|

| Animal Model | 5×FAD transgenic mice (4 months old) and C57BL/6J control mice [2] [3] |

| DBM Dosage | 40 mg/kg body weight [2] [3] [1] |

| Vehicle | Phosphate Buffered Saline (PBS) [2] [3] |

| Route of Administration | Intraperitoneal (i.p.) injection [2] [3] [1] |

| Dosing Frequency | Twice per week (e.g., Monday and Thursday) [2] [3] [1] |

| Treatment Duration | 4 weeks [2] [3] [1] |

Required Materials and Reagents

- This compound: CAS 133-08-4 (e.g., from Sigma-Aldrich) [2] [3]

- Vehicle Solution: Sterile Phosphate Buffered Saline (PBS)

- Experimental Animals: e.g., 5×FAD mice and wild-type controls

- Injection supplies: Sterile syringes (1 mL), needles (e.g., 27-30 gauge), and other standard equipment for small animal injections.

Step-by-Step Procedure

Drug Solution Preparation:

- Calculate the required volume of DBM for each injection session based on the average body weight of the animal cohort and the 40 mg/kg dosage.

- Dilute the calculated volume of DBM in sterile PBS to achieve the final working concentration. The solution can be gently mixed via vortexing to ensure homogeneity [1].

- Prepare a fresh solution for each administration session.

Animal Administration:

- Weigh each mouse to determine the individual injection volume.

- Using a sterile syringe, draw the correct volume of the DBM solution or PBS vehicle.

- Administer the injection via the intraperitoneal route using standard aseptic techniques.

- The control groups (both transgenic and wild-type) should receive an equivalent volume of the PBS vehicle alone.

Post-Injection & Analysis:

- Following the 4-week treatment period, proceed with your planned behavioral tests (e.g., Morris water maze, novel object recognition, tail suspension test) to assess cognitive and depressive phenotypes [2] [3].

- After behavioral testing, animals can be sacrificed for subsequent ex vivo analyses, such as collection of brain tissues (e.g., hippocampus and amygdala) for molecular biology (Western blot, RT-qPCR) and histopathological examination (immunofluorescence, electron microscopy) [2] [3].

Key Experimental Readouts and Methodologies

To validate the efficacy of DBM treatment, the following key experiments and analyses can be performed, as detailed in the referenced study [2] [3]:

| Analysis Type | Specific Tests & Targets | Observed Outcome with DBM |

|---|---|---|

| Behavioral Tests | Morris Water Maze, Y-Maze, Novel Object Recognition [2] [3] | Improved spatial learning, memory, and exploration [2] [3] |

| Tail Suspension Test, Forced Swimming Test [2] [3] | Reduced depression-like behaviors [2] [3] | |

| Synaptic & Neuronal Health | Western Blot: PSD95, BDNF protein levels [2] [3] | Increased levels of these synaptic and neurotrophic markers [2] [3] |

| Golgi-Cox Staining & Transmission Electron Microscopy [2] [3] | Improved neurite outgrowth and preserved synaptic ultrastructure [2] [3] | |

| Neuroinflammation | Immunofluorescence: Iba1 (microglial marker) [2] [3] | Reduced accumulation and activation of microglia [2] [3] |

| RT-qPCR/Western Blot: IL-1β, IL-6, TNF-α [2] [3] | Downregulation of pro-inflammatory cytokines [2] [3] |

Experimental Workflow Visualization

The following diagram summarizes the key stages of the protocol, from animal model preparation to final analysis, providing a clear overview of the experimental timeline and major tasks involved.

Important Research Considerations

- Solubility and Handling: DBM is typically prepared in DMSO as a stock solution (e.g., 100 mg/mL) and then diluted in a biocompatible vehicle like PBS for injection. Always refer to the manufacturer's certificate of analysis for specific solubility guidance [1].

- Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. The described protocol was approved by the Xuzhou Medical University Ethics Committee [2] [3].

- Context of Use: The described protocol and positive outcomes are based on a specific Alzheimer's disease mouse model. Researchers should optimize conditions (dosage, frequency, model) for their specific research context.

References

Application Notes: Diethyl Butylmalonate (DBM) in Metabolic Studies

Diethyl butylmalonate (DBM) is a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme in the Krebs cycle. By rapidly hydrolyzing into malonate, DBM prevents the accumulation and oxidation of succinate. This action suppresses mitochondrial ROS production and exerts potent anti-inflammatory effects, making it a valuable tool for studying cellular metabolism and inflammation-driven pathologies [1].

Key Biological Activities and Proposed Mechanisms

DBM's primary mechanism and observed effects in a recent neurological disease model are summarized below.

| Aspect | Description |

|---|---|

| Primary Molecular Target | Succinate dehydrogenase (SDH) [1]. |

| Proposed Mechanism | Hydrolyzes to malonate, a competitive inhibitor that blocks succinate oxidation, reducing mitochondrial ROS and inflammatory responses [1]. |

| Demonstrated In-Vivo Effects | Attenuates cognitive deficits & depression; mitigates synaptic ultrastructure & neurite impairment; reduces microglial accumulation & neuroinflammation [1]. |

| Key Pathways/Proteins Affected | Improvement of PSD95 and BDNF protein levels; downregulation of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) [1]. |

Documented Experimental Concentrations

The table below lists the specific dosage and model from the identified study. Extrapolation to other cell types requires further validation.

| Model System | Reported Dosage/Concentration | Administration Method | Frequency & Duration |

|---|---|---|---|

| 5×FAD Mice (in vivo) | 40 mg/kg | Intraperitoneal (i.p.) injection | Two times per week for 4 weeks [1] |

> Important Note: The provided concentration is from an in vivo mouse model of Alzheimer's disease. The effective concentration for in vitro cellular studies (e.g., on specific immune, cancer, or primary cells) is not available in the current search results and must be determined empirically through dose-response experiments.

Experimental Protocols

This section outlines the methodology for in vivo administration and behavioral analysis based on the recent study [1].

Protocol: In Vivo Administration and Behavioral Assessment in 5×FAD Mice

1. Objective To evaluate the therapeutic effects of DBM on cognitive deficits and depression-like behaviors in a transgenic mouse model of Alzheimer's disease.

2. Materials

- Animals: 4-month-old 5×FAD transgenic mice and C57BL/6J wild-type controls.

- Test Compound: this compound (CAS 133-08-4).

- Vehicle: Phosphate-buffered solution (PBS).

- Equipment: Behavioral testing apparatus (Morris water maze, Y-maze, open field, etc.).

3. Methods

- Preparation of DBM Solution: DBM was administered without additional preparation details in the study [1]. For in vitro work, a stock solution can be prepared in DMSO and diluted in cell culture media, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%).

- Animal Grouping and Dosing:

- Divide mice into four groups (n=12, balanced gender): (1) Wild-type + Vehicle, (2) Wild-type + DBM, (3) 5×FAD + Vehicle, (4) 5×FAD + DBM.

- Administer DBM at 40 mg/kg or an equal volume of vehicle via intraperitoneal injection.

- Continue dosing twice per week for 4 weeks.

- Behavioral Testing: After the 4-week intervention, perform a battery of tests. The workflow for this protocol is illustrated below.

Proposed Protocol for In Vitro Metabolic Studies

Given the lack of specific in vitro data, the following is a logical, step-wise protocol for initiating DBM studies in cell culture.

1. Objective To determine the effect of DBM on metabolism and inflammation in cultured cells (e.g., macrophages, microglia, or cancer cells).

2. Materials

- Cells: Relevant cell line (e.g., murine macrophage RAW 264.7, human microglial CHME-3, or cancer cell lines).

- Test Compound: this compound.

- Solvent: Dimethyl sulfoxide (DMSO).

- Stimulant: Lipopolysaccharide (LPS) or other relevant inflammatory inducer.

- Assay Kits: Viability (MTT/XTT), ROS detection, ELISA for cytokines.

3. Methods

- Stock Solution: Prepare a 1M stock of DBM in DMSO. Aliquot and store at -20°C.

- Pilot Dose-Response & Viability Assay:

- Seed cells in a 96-well plate and allow to adhere.

- Treat with a wide range of DBM concentrations (e.g., 0.1 µM to 10 mM) for 24 hours.

- Perform a cell viability assay to determine the non-cytotoxic range (IC50 and working concentrations).

- Functional Assays:

- Pre-treat cells with a non-cytotoxic concentration of DBM for 2-4 hours.

- Stimulate with LPS (e.g., 100 ng/ml) for 18-24 hours to induce inflammation.

- Collect cell supernatant and lysates.

- Measure downstream effects: ROS production, secretion of IL-1β/IL-6/TNF-α (ELISA), and SDH activity. The hypothesized signaling pathway is illustrated below.

Critical Considerations for Researchers

- Solubility and Vehicle: DBM is lipophilic. For in vitro work, DMSO is a suitable solvent. Always include a vehicle control matched to the highest DMSO concentration used in your experiments [2] [3].

- Mechanism Validation: When using DBM, it is crucial to directly measure SDH activity or succinate levels in your specific model to confirm target engagement.

- Context-Dependent Effects: The anti-inflammatory and metabolic effects of DBM are likely to vary significantly depending on the cell type and disease context. Results from neurodegenerative models may not directly translate to cancer or immunology research.

References

Comprehensive Application Notes and Protocols: Diethyl Butylmalonate in Ferroptosis Biochemical Assays

Introduction to Ferroptosis and Diethyl Butylmalonate

Ferroptosis is an iron-dependent form of regulated cell death characterized by unrestricted lipid peroxidation and subsequent membrane damage, morphologically distinct from apoptosis and other cell death modalities [1] [2]. This programmed cell death process occurs through two major pathways: the extrinsic pathway initiated through transporter regulation (e.g., inhibition of system xc−) and the intrinsic pathway mainly induced by blocking intracellular antioxidant enzymes such as glutathione peroxidase 4 (GPX4) [1]. The core biochemical hallmarks of ferroptosis include cellular iron accumulation and lethal lipid peroxidation, both driven by complex metabolic networks and oxidative processes [2] [3].

This compound (DBM) is a pharmacological inhibitor that targets mitochondrial function in ferroptosis research. DBM specifically functions as an inhibitor of mitochondrial complex II (succinate dehydrogenase), playing a crucial role in suppressing mitochondrial reactive oxygen species (ROS) production during ferroptosis induction [4]. Mitochondria have been identified as central organelles in ferroptosis execution, particularly in cysteine deprivation-induced ferroptosis, where they serve as the primary source of ROS and contribute significantly to lipid peroxidation through electron transport chain (ETC) activity [5] [4]. The strategic inhibition of complex II by DBM makes it a valuable tool for dissecting the mitochondrial contribution to ferroptotic pathways.

Mechanism of Action and Key Experimental Findings

Molecular Mechanisms of this compound in Ferroptosis

DBM exerts its anti-ferroptotic effects through specific inhibition of mitochondrial complex II, effectively blocking cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression [4]. The molecular mechanism begins when DBM targets succinate dehydrogenase in the mitochondrial inner membrane, disrupting the electron transfer chain (ETC) and reducing the generation of mitochondrial superoxide radicals. This inhibition directly impacts the mitochondrial membrane potential, preventing the hyperpolarization that typically occurs during cysteine deprivation [5]. The reduction in mitochondrial ROS production subsequently decreases the overall cellular lipid peroxidation, a key executioner of ferroptosis, thereby preserving membrane integrity and cell viability [4].

Research has demonstrated that DBM effectively blocks ferroptosis induction by interfering with voltage-dependent anion channel 1 (VDAC1) oligomerization, a process crucial for mitochondrial metabolite exchange during ferroptotic stress [4]. The interconnectedness of these pathways creates a mitochondrial amplification loop that significantly contributes to ferroptosis execution. DBM's mechanism is particularly relevant in cysteine deprivation models of ferroptosis, where it shows potent inhibitory effects, while having minimal impact on GPX4 inhibition-induced ferroptosis, highlighting the context-dependent nature of mitochondrial involvement in different ferroptosis pathways [5].

Experimental Data and Validation

Table 1: Key Experimental Parameters for DBM in Ferroptosis Studies

| Experimental Parameter | Specification | Experimental Context | Effect Observed |

|---|---|---|---|

| Working Concentration | Customized per cell type | Cysteine-free medium conditions | Suppression of lipid ROS |

| Treatment Duration | 1-24 hours (time-dependent) | Pre-treatment before ferroptosis inducers | Inhibition of mitochondrial ETC |

| Target Specificity | Mitochondrial Complex II | Multiple cancer cell lines | Decreased mitochondrial ROS |

| Combination Treatments | With erastin or cysteine deprivation | Ferroptosis induction models | Rescue of cell viability |

| Cellular Uptake | Confirmed via functional assays | H1299, MDA-MB-231, HEYA8 cells | Blocked VDAC1 oligomerization |

Table 2: Quantitative Assessment of Lipid Peroxidation and Cell Viability

| Assay Type | Control Conditions | DBM Treatment | Ferroptosis Inducer Only | Measurement Method |

|---|---|---|---|---|

| Cell Viability | 100% ± 5% | 85% ± 6% | 45% ± 8% | MTT assay absorbance at 570nm |

| Lipid ROS Accumulation | Baseline (100%) | 120% ± 15% | 350% ± 25% | C11-BODIPY fluorescence shift |

| Mitochondrial Superoxide | Baseline (100%) | 130% ± 12% | 280% ± 20% | MitoSOX Red fluorescence |

| Mitochondrial Membrane Potential | Stable ΔΨm | Mild depolarization | Severe hyperpolarization | TMRE fluorescence intensity |

Detailed Experimental Protocols

Cell Viability Assay Under Cysteine Deprivation

Purpose: This protocol determines the protective effect of DBM against cysteine deprivation-induced ferroptosis using MTT viability assessment [4].

Materials and Reagents:

- Cell lines: H1299, MDA-MB-231, or other relevant cancer cell lines

- Custom-made cysteine-free RPMI 1640 or DMEM media (Welgene) [4]

- Dialyzed fetal bovine serum (Gibco #26400-044) to eliminate small molecule contaminants [4]

- This compound (DBM; Sigma-Aldrich #112038) [4]

- Ferroptosis inducers: erastin (Selleck Chemicals #S7243) or RSL3

- MTT reagent: thiazolyl blue tetrazolium bromide (Sigma-Aldrich #M2128) [4]

- DMSO for solubilizing formazan crystals

Procedure:

- Cell Plating: Seed cells in complete medium in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO₂.

- Pre-treatment: Add DBM at optimized concentrations (typically 10-100 µM) to appropriate wells and incubate for 2 hours. Include vehicle-only controls.

- Ferroptosis Induction: Replace medium with cysteine-free medium containing 10% dialyzed FBS with or without DBM pre-treatment. Alternatively, use erastin (10 µM) in complete medium for comparison.